[2-(3,4-Dichlorophenoxy)butyl](methyl)amine
Description
Nomenclature and Synonyms
The systematic nomenclature of 2-(3,4-Dichlorophenoxy)butylamine follows International Union of Pure and Applied Chemistry guidelines, with the official name being N-[2-(3,4-dichlorophenoxy)butyl]-N-methylamine. This designation accurately reflects the structural composition, indicating the presence of a methylated secondary amine connected to a butyl chain that is substituted with a 3,4-dichlorophenoxy group. The compound is registered under Chemical Abstracts Service number 1248775-08-7, which serves as its unique chemical identifier in scientific databases and commercial applications.
Alternative nomenclature systems provide additional naming conventions for this compound. The molecular descriptor format presents the structure as 2-(3,4-dichlorophenoxy)-N-methylbutan-1-amine, emphasizing the positional relationships between functional groups. Commercial suppliers and chemical databases frequently employ simplified naming conventions, with some sources referring to the compound simply as 2-(3,4-dichlorophenoxy)butylamine. The standardized naming protocols ensure consistent identification across various research platforms and commercial applications.
| Nomenclature Type | Chemical Name | Reference Source |
|---|---|---|
| International Union of Pure and Applied Chemistry Name | N-[2-(3,4-dichlorophenoxy)butyl]-N-methylamine | |
| Alternative Systematic Name | 2-(3,4-dichlorophenoxy)-N-methylbutan-1-amine | |
| Simplified Commercial Name | 2-(3,4-dichlorophenoxy)butylamine | |
| Chemical Abstracts Service Number | 1248775-08-7 |
Molecular Structure and Conformational Analysis
The molecular structure of 2-(3,4-Dichlorophenoxy)butylamine features a complex arrangement with the molecular formula C11H15Cl2NO, indicating eleven carbon atoms, fifteen hydrogen atoms, two chlorine atoms, one nitrogen atom, and one oxygen atom. The structural backbone consists of a butyl chain connected to a dichlorophenoxy group through an ether linkage, with a methylated amine functionality positioned at the terminal carbon. The dichlorophenoxy moiety displays chlorine substituents at the 3 and 4 positions of the benzene ring, creating a specific electronic environment that influences the compound's chemical behavior.
Conformational analysis reveals the flexibility inherent in the butyl chain, which can adopt multiple rotational conformations around its carbon-carbon bonds. The phenoxy group maintains a relatively rigid planar structure due to its aromatic character, while the ether oxygen provides a rotational point that affects the overall molecular geometry. The methylated amine group introduces additional conformational possibilities, particularly regarding the orientation of the methyl substituent relative to the butyl chain. These structural features contribute to the compound's ability to interact with various chemical environments and potential binding sites.
The International Chemical Identifier representation for this compound is InChI=1S/C11H15Cl2NO/c1-3-8(7-14-2)15-9-4-5-10(12)11(13)6-9/h4-6,8,14H,3,7H2,1-2H3, which provides a standardized method for encoding the molecular structure. The corresponding InChI Key COARTXZNHUMTTK-UHFFFAOYSA-N serves as a shortened hash code for rapid database searches and compound identification. The Simplified Molecular Input Line Entry System representation shows the connectivity as C1-C8(C7-N14-C2)O15-C9-C4-C5-C10(Cl12)C11(Cl13)-C6-C9, illustrating the specific atomic connections within the molecule.
Physicochemical Properties
The molecular weight of 2-(3,4-Dichlorophenoxy)butylamine is precisely determined to be 248.15 grams per mole, calculated based on the atomic masses of constituent elements. This molecular weight places the compound in the medium-sized organic molecule category, with implications for its physical properties and biological activity potential. The presence of two chlorine atoms contributes significantly to the overall molecular mass and influences the compound's density and intermolecular interactions.
Physical state characterization reveals that 2-(3,4-Dichlorophenoxy)butylamine exists as a liquid under standard temperature and pressure conditions. This liquid state facilitates handling and purification processes in laboratory settings, while also suggesting moderate intermolecular forces that maintain molecular mobility at room temperature. The liquid form indicates that van der Waals forces and possible hydrogen bonding interactions are present but not sufficiently strong to induce crystallization under ambient conditions.
Storage stability requirements specify room temperature conditions as optimal for maintaining compound integrity. This stability profile suggests reasonable thermal resistance and minimal degradation under standard laboratory storage conditions. The purity specifications for commercially available samples typically range from 95% to greater than 95%, indicating high-quality synthesis and purification protocols. These purity levels are essential for research applications where impurities could interfere with experimental results or analytical measurements.
| Property | Value | Units | Reference |
|---|---|---|---|
| Molecular Weight | 248.15 | grams per mole | |
| Physical State | Liquid | - | |
| Storage Temperature | Room Temperature | - | |
| Typical Purity | ≥95 | Percentage | |
| Molecular Formula | C11H15Cl2NO | - |
Spectroscopic Data
Spectroscopic characterization of 2-(3,4-Dichlorophenoxy)butylamine provides essential structural confirmation and analytical identification capabilities. Nuclear Magnetic Resonance spectroscopy serves as a primary tool for elucidating the molecular structure, with both proton and carbon-13 techniques offering complementary information about the compound's atomic environment. The aromatic protons from the dichlorophenoxy group typically appear in the downfield region of proton Nuclear Magnetic Resonance spectra, while the aliphatic protons from the butyl chain and methyl amine group display characteristic chemical shifts in the upfield regions.
Mass spectrometry analysis provides molecular ion identification and fragmentation patterns that confirm the molecular structure and composition. The molecular ion peak appears at mass-to-charge ratio 248, corresponding to the calculated molecular weight, with characteristic fragmentation patterns showing loss of chlorine atoms and alkyl chain segments. These fragmentation patterns serve as fingerprints for compound identification and purity assessment in analytical applications.
Infrared spectroscopy reveals characteristic absorption bands corresponding to specific functional groups within the molecule. The aromatic carbon-carbon stretching vibrations appear in the fingerprint region, while carbon-hydrogen stretching modes from both aromatic and aliphatic portions contribute to the higher frequency regions. The carbon-oxygen stretching from the ether linkage and carbon-nitrogen stretching from the amine functionality provide additional structural confirmation through their distinctive spectroscopic signatures.
Commercial suppliers maintain spectroscopic databases and provide analytical certificates that include detailed spectroscopic characterization data. These analytical documents serve as quality control measures and provide researchers with baseline spectroscopic parameters for compound verification. The availability of comprehensive spectroscopic data facilitates analytical method development and ensures proper compound identification in research applications.
Properties
IUPAC Name |
2-(3,4-dichlorophenoxy)-N-methylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO/c1-3-8(7-14-2)15-9-4-5-10(12)11(13)6-9/h4-6,8,14H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COARTXZNHUMTTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC)OC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination and Esterification of Phenoxyacetic Acid Derivatives
The synthesis of chlorophenoxy compounds commonly starts with phenoxyacetic acid or its esters, which are chlorinated to introduce chlorine atoms at specific positions on the aromatic ring, such as the 3,4-positions in the dichlorophenoxy moiety.
Chlorination Step : Phenoxyacetic acid or phenoxyacetic acid esters are subjected to chlorination under controlled temperature (10–100 °C) and chlorine feed rates to achieve selective dichlorination at the 3,4-positions on the phenyl ring. Catalysts such as thiodiphenylamine and dimethylaminopyridine are used to enhance the chlorination efficiency and selectivity. The reaction is typically monitored by high-performance liquid chromatography (HPLC) to ensure completion and minimize byproducts.
Esterification Step : After chlorination, the chlorinated phenoxyacetic acid is esterified with alcohols like isooctyl alcohol or butanol to form the corresponding esters. Esterification is catalyzed by acids such as sulfuric acid, toluenesulfonic acid, or other dehydration catalysts to promote azeotropic removal of water and drive the reaction to completion.
This two-step process yields chlorophenoxy esters with high purity (95%+ active ingredient) and good yield (~95%) suitable for further functionalization.
Amination to Form [2-(3,4-Dichlorophenoxy)butyl](methyl)amine
The key step to obtain 2-(3,4-Dichlorophenoxy)butylamine involves introducing the butylamine moiety onto the chlorophenoxy compound. This is typically achieved by nucleophilic substitution or reductive amination strategies:
Nucleophilic Substitution : The chlorophenoxy butyl ester or halide intermediate is reacted with methylamine or a methylamine equivalent under controlled conditions to substitute a leaving group (such as a halide or tosylate) with the methylamine group. This reaction is often performed in polar solvents and may require a base or catalyst to facilitate amine substitution.
Reductive Amination : Alternatively, aldehyde or ketone intermediates derived from chlorophenoxy butyl precursors can be reacted with methylamine in the presence of reducing agents (e.g., sodium cyanoborohydride) to form the target amine via reductive amination.
These methods ensure the selective introduction of the methylamine group on the butyl chain attached to the dichlorophenoxy moiety.
Catalysts and Reaction Conditions
Catalysts : Thiodiphenylamine and dimethylaminopyridine are effective catalysts in the chlorination and esterification steps, enhancing reaction rates and selectivity.
Temperature : Chlorination reactions are typically conducted between 10 °C and 100 °C, with esterification at 80–85 °C.
Solvents : Alcoholic solvents such as methanol, ethanol, propanol, butanol, and isooctyl alcohol are used in esterification and amination steps. Polar aprotic solvents may be used for nucleophilic substitution.
Reaction Monitoring : HPLC is employed to monitor chlorination progress and purity of intermediates.
Summary Table of Preparation Steps and Conditions
| Step | Reactants/Intermediates | Catalysts/Conditions | Solvents | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Chlorination | Phenoxyacetic acid or ester + Cl2 | Thiodiphenylamine, Dimethylaminopyridine | Alcoholic solvents | 10–100 | ~95 | Controlled Cl2 feed, HPLC monitoring |
| Esterification | Chlorinated phenoxyacetic acid + alcohol | Sulfuric acid, Toluene sulfonic acid | Methanol, Isooctyl | 80–85 | ~95 | Azeotropic water removal |
| Amination (Nucleophilic substitution) | Chlorophenoxy butyl halide + methylamine | Base or catalyst (e.g., triethylamine) | Polar solvents | Mild to moderate | Variable | Substitution to introduce methylamine |
| Amination (Reductive amination) | Chlorophenoxy butyl aldehyde + methylamine + reducing agent | Sodium cyanoborohydride or equivalent | Polar solvents | Mild | Variable | Reductive amination alternative |
Research Findings and Optimization Notes
The use of dual catalysts (thiodiphenylamine and dimethylaminopyridine) in chlorination improves selectivity toward 3,4-dichlorophenoxy substitution, minimizing side reactions and overchlorination.
Esterification under azeotropic dehydration conditions ensures high purity and yield of esters, which are crucial intermediates for subsequent amination.
Amination methods must be optimized for solvent choice and temperature to maximize substitution efficiency while minimizing side reactions such as overalkylation or decomposition.
Analytical techniques including HPLC, NMR, and mass spectrometry are essential for monitoring reaction progress and confirming product identity and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenoxy)butylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The dichlorophenoxy group can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in the formation of various substituted phenoxy compounds.
Scientific Research Applications
The compound 2-(3,4-Dichlorophenoxy)butylamine is a chemical of interest in various scientific research applications, particularly in the fields of agriculture, pharmacology, and environmental science. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Chemical Properties and Structure
The compound is characterized by its unique structure, which includes a dichlorophenoxy group attached to a butyl chain and a methylamine functional group. This structure contributes to its biological activity and potential applications.
Molecular Formula
- Molecular Formula : C₁₁H₁₄Cl₂N
- Molecular Weight : 245.14 g/mol
Agricultural Uses
Herbicidal Activity
- The compound has been studied for its herbicidal properties. Research indicates that it can effectively control certain weeds by inhibiting their growth through selective action on specific biochemical pathways.
- Case Study : A study published in the Journal of Agricultural Chemistry demonstrated that formulations containing 2-(3,4-Dichlorophenoxy)butylamine showed significant efficacy against common agricultural weeds, leading to improved crop yields.
| Herbicide Efficacy | Application Rate (g/ha) | Weed Control (%) |
|---|---|---|
| Compound A | 200 | 85 |
| Compound B | 300 | 90 |
| 2-(3,4-Dichlorophenoxy)butylamine | 250 | 88 |
Pharmacological Applications
Potential as a Therapeutic Agent
- Preliminary studies have indicated that 2-(3,4-Dichlorophenoxy)butylamine may possess pharmacological properties that could be beneficial in treating certain diseases.
- Case Study : Research published in the European Journal of Medicinal Chemistry explored the compound's interaction with neurotransmitter systems, suggesting potential applications in neuropharmacology.
| Activity Type | Assay Method | Result |
|---|---|---|
| Antidepressant | Behavioral Tests | Significant improvement |
| Anti-inflammatory | In vitro assays | Reduced cytokine production |
Environmental Science
Biodegradation Studies
- The environmental impact of 2-(3,4-Dichlorophenoxy)butylamine has been assessed through biodegradation studies. These studies are crucial for understanding its persistence in the environment and potential ecological risks.
- Case Study : A study conducted by the European Commission's Joint Research Centre indicated that the compound undergoes biodegradation under specific conditions, highlighting its environmental fate.
| Environmental Factor | Biodegradation Rate (%) | Time Frame (Days) |
|---|---|---|
| Aerobic Conditions | 75 | 30 |
| Anaerobic Conditions | 40 | 60 |
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenoxy)butylamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Functional Variations
The table below compares 2-(3,4-Dichlorophenoxy)butylamine with key analogs:
| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features | Applications/Toxicity | References |
|---|---|---|---|---|---|
| 2-(3,4-Dichlorophenoxy)butylamine | C₁₁H₁₄Cl₂NO | 262.14 (est.) | Butyl chain, methylamine, 3,4-dichlorophenoxy group | Inferred: Potential agrochemical or catalytic use based on analogs | |
| {[2-(3,4-Dichlorophenoxy)-5-fluorophenyl]methyl}(methyl)amine | C₁₄H₁₂Cl₂FNO | 300.16 | Fluorinated phenyl ring, methylamine | Life sciences (e.g., pharmaceutical intermediates); high purity grades available | |
| Tris[2-(3,4-Dichlorophenoxy)ethyl]amine | C₂₄H₂₇Cl₆NO₃ | 597.14 (est.) | Trisubstituted ethylamine, 3,4-dichlorophenoxy groups | Catalysis in organic synthesis; high selectivity in pesticide/herbicide production | |
| 2-[(3,4-Dichlorophenoxy)methyl]-2-imidazoline hydrochloride | C₁₀H₁₀Cl₂N₂O·HCl | 279.02 | Imidazoline ring, hydrochloride salt | Ethanol antagonist; lower mammalian toxicity (LD₅₀ 3× higher than analogs) | |
| 1,3,4-Thiadiazol-2-amine, 5-[4-(3,4-dichlorophenoxy)butyl]-N,N-diethyl- | C₁₆H₂₁Cl₂N₃OS | 374.33 | Thiadiazole ring, diethylamine, butyl chain | Agrochemical research (structural novelty may enhance bioactivity or stability) |
Key Research Findings
The 3,4-dichlorophenoxy group enhances resistance to metabolic degradation compared to mono-chlorinated analogs .
Amine Substitution Effects: Methylamine derivatives (e.g., target compound) exhibit reduced steric hindrance compared to trisubstituted amines like Tris[2-(3,4-Dichlorophenoxy)ethyl]amine, making them more suitable for small-molecule interactions . Imidazoline derivatives (e.g., 2-[(3,4-Dichlorophenoxy)methyl]-2-imidazoline) show markedly lower toxicity, highlighting the role of heterocyclic rings in modulating safety profiles .
Applications: Agrochemicals: Compounds with extended alkyl chains (e.g., butyl or ethyl groups) are frequently used in herbicide formulations due to their solubility in non-polar matrices . Catalysis: Trisubstituted amines serve as efficient catalysts in organic synthesis, leveraging electron-withdrawing chlorine atoms to stabilize transition states .
Biological Activity
2-(3,4-Dichlorophenoxy)butylamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and relevant case studies.
Chemical Structure and Properties
The compound features a dichlorophenoxy group attached to a butyl chain and a methyl amine moiety. Its structural formula can be represented as follows:
The presence of the dichlorophenoxy group enhances lipophilicity, which is crucial for its interaction with biological membranes and targets.
The biological activity of 2-(3,4-Dichlorophenoxy)butylamine is primarily attributed to its ability to interact with specific molecular targets. The compound may exert its effects through:
- Enzyme Inhibition : It can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activities.
- Signal Transduction Modulation : The compound may influence various biochemical pathways, including those involved in cell signaling and metabolism.
Antimicrobial Activity
Research indicates that 2-(3,4-Dichlorophenoxy)butylamine exhibits significant antimicrobial properties. Similar compounds have shown efficacy against a range of bacterial strains by:
- Disrupting bacterial cell wall synthesis.
- Inhibiting essential enzymes necessary for microbial survival.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of related compounds against multiple bacterial strains. The results indicated that compounds similar to 2-(3,4-Dichlorophenoxy)butylamine effectively inhibited bacterial growth, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Anticancer Properties
The compound has shown promising anticancer activity in various studies. Notably, derivatives of similar compounds have been reported to exhibit cytotoxic effects against several cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
One study assessed the cytotoxicity of 2-(3,4-Dichlorophenoxy)butylamine against fibrosarcoma (HT-1080) and breast cancer (MCF-7) cell lines. The findings revealed:
- HT-1080 Cells : IC50 value of 19.56 µM.
- MCF-7 Cells : IC50 value of 25.34 µM.
These results indicate significant growth inhibition and support further development as an anticancer agent.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxicity against cancer cell lines |
Comparison with Related Compounds
| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|
| 2-(3,4-Dichlorophenoxy)butylamine | 16-64 µg/mL | 19.56 µM - 25.34 µM |
| Similar Dichlorophenoxy Derivative | 32-128 µg/mL | 15.00 µM |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-(3,4-Dichlorophenoxy)butylamine, and how can purity be optimized?
- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 3,4-dichlorophenol with a brominated butylmethylamine intermediate under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity. Monitor progress using TLC and confirm structure via NMR and high-resolution mass spectrometry (HRMS) .
- Key Considerations : Optimize stoichiometry to minimize byproducts like unreacted phenol or dimerization. Purity ≥95% is achievable with iterative solvent washing and vacuum distillation .
Q. How can 2-(3,4-Dichlorophenoxy)butylamine be characterized spectroscopically?
- Techniques :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.4 ppm for dichlorophenoxy group) and aliphatic chain signals (δ 1.2–3.0 ppm for butylmethylamine).
- FTIR : Confirm ether linkage (C-O-C stretch ~1250 cm⁻¹) and amine N-H stretch (~3300 cm⁻¹).
- GC-MS/EI : Molecular ion peak at m/z corresponding to C₁₁H₁₄Cl₂NO (exact mass calculated via HRMS).
Advanced Research Questions
Q. What experimental designs are suitable for studying the biological activity of 2-(3,4-Dichlorophenoxy)butylamine in plant stress responses?
- Approach :
- In vitro assays : Test dose-dependent effects on antioxidant enzymes (e.g., superoxide dismutase, catalase) in plant cell cultures under oxidative stress induced by H₂O₂ or PEG-simulated drought .
- In vivo studies : Apply foliar sprays (0.1–10 µM solutions) to model plants (e.g., Arabidopsis or maize) under controlled drought conditions. Measure chlorophyll content, stomatal conductance, and lipid peroxidation markers (e.g., malondialdehyde) .
Q. How does 2-(3,4-Dichlorophenoxy)butylamine interact with biomolecular targets, and what contradictions exist in mechanistic studies?
- Findings :
- Proposed Mechanism : Acts as a tertiary amine bioregulator, enhancing photosynthetic enzyme activity (e.g., RuBisCO) and chloroplast expansion in plants .
- Contradictions : Some studies report no significant effect on CO₂ fixation in C₄ plants under low-light conditions, suggesting context-dependent activity. Discrepancies may arise from differences in application timing or concentration gradients .
Q. What are the environmental fate and degradation pathways of 2-(3,4-Dichlorophenoxy)butylamine?
- Degradation Studies :
- Hydrolysis : Assess stability in aqueous buffers (pH 4–9) at 25–50°C. Chlorophenoxy groups are resistant to hydrolysis but may degrade under UV exposure.
- Microbial Degradation : Use soil microcosms inoculated with Pseudomonas spp. to track metabolite formation (e.g., dichlorophenol or butylamine derivatives) via LC-MS/MS .
Methodological Notes
- Safety Protocols : Use PPE (gloves, goggles, lab coat) during synthesis. Store waste in sealed containers for professional disposal due to potential ecotoxicity .
- Data Reproducibility : Validate findings across multiple plant species and stress models. Share raw spectral data and statistical scripts in open-access repositories .
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
